N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide (DMF-FBA) is a small molecule that has been studied for its potential to act as a therapeutic agent for various diseases. It belongs to the class of substituted amides and has been found to have a range of unique properties. DMF-FBA has been studied for its potential to act as an anti-inflammatory, anti-cancer, and anti-microbial agent, as well as its ability to modulate the activity of certain enzymes.
Wissenschaftliche Forschungsanwendungen
N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide has been studied for its potential to act as a therapeutic agent for various diseases. It has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties, as well as its ability to modulate the activity of certain enzymes. In particular, N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide has been studied for its potential to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide has been studied for its ability to inhibit the growth of certain cancer cells.
Wirkmechanismus
Target of Action
The primary target of F5097-0529 is the GSPT1 protein . GSPT1, also known as Eukaryotic Peptide Chain Release Factor, plays a crucial role in the termination of protein synthesis. It is involved in the recognition of the termination codons at the end of the mRNA sequence during protein synthesis .
Mode of Action
F5097-0529 is a first-in-class drug candidate designed to selectively deliver catalytic GSPT1 protein degraders to HER2-expressing tumor cells via antibody targeting . It leverages the Dual-Precision Targeted Protein Degradation (TPD²) approach, which is designed to use antibody-drug conjugates (ADCs) to precisely deliver and target intracellular proteins for degradation, leading to cancer cell death .
Biochemical Pathways
The compound affects the protein synthesis pathway by targeting the GSPT1 protein. By degrading GSPT1, F5097-0529 disrupts protein synthesis, leading to the death of HER2-expressing tumor cells .
Result of Action
The result of F5097-0529’s action is the selective degradation of GSPT1 in HER2-expressing tumor cells. This leads to disruption of protein synthesis and ultimately, the death of these cancer cells .
Action Environment
The action of F5097-0529 is influenced by the presence of HER2-expressing tumor cells. The compound is designed to selectively target these cells, so its efficacy is likely to be higher in environments where such cells are present
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide in laboratory experiments include its simple synthesis process, its ability to inhibit the activity of certain enzymes, and its potential to act as a therapeutic agent for various diseases. However, there are some limitations to using N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide in laboratory experiments. For example, its mechanism of action is not fully understood, and its effects on the body are not yet fully understood. Additionally, there is a risk of toxicity associated with the use of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide in laboratory experiments.
Zukünftige Richtungen
The potential for N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide to act as a therapeutic agent for various diseases is promising, and there are many future directions that can be explored. For example, further research can be conducted to better understand the mechanism of action of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide and its effects on the body. Additionally, further research can be conducted to investigate the potential of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide to be used as a drug delivery system or to be used in combination with other drugs to improve therapeutic efficacy. Additionally, research can be conducted to investigate the potential of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide to be used in the treatment of other diseases, such as neurological disorders. Finally, research can be conducted to investigate the potential of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide to be used in the treatment of cancer.
Synthesemethoden
N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide is synthesized by a two-step process. The first step involves the reaction of dimethylformamide (DMF) with 3-fluorobenzoyl chloride to form the corresponding amide. The second step involves the reaction of this amide with 4-[(dimethylcarbamoyl)methyl]phenyl bromide to form N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide. This synthesis process is simple and can be completed in a short amount of time.
Eigenschaften
IUPAC Name |
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-20(2)16(21)10-12-6-8-15(9-7-12)19-17(22)13-4-3-5-14(18)11-13/h3-9,11H,10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFIFKUYBIYVJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-3-fluorobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.